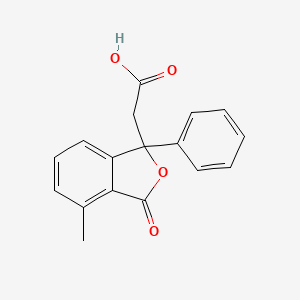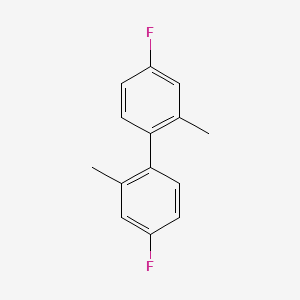
4,4'-Difluoro-2,2'-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2. It consists of two benzene rings connected by a single bond, with two fluorine atoms and two methyl groups attached to the rings. This compound is part of the biphenyl family, known for its applications in various fields such as organic synthesis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors for better control and efficiency
Purification: Crystallization or chromatography to obtain high-purity product
Safety Measures: Proper handling of reagents and catalysts to ensure safety and minimize environmental impact
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of fluorine atoms, the compound can undergo electrophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without fluorine atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl derivatives without fluorine atoms.
Wissenschaftliche Forschungsanwendungen
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Vergleich Mit ähnlichen Verbindungen
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
4,4’-Difluorobiphenyl: Lacks the methyl groups, leading to different reactivity and applications.
2,2’-Dimethylbiphenyl: Lacks the fluorine atoms, resulting in different chemical properties.
4,4’-Dichloro-2,2’-dimethyl-1,1’-biphenyl: Chlorine atoms instead of fluorine, affecting its reactivity and biological activity.
The uniqueness of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl lies in the combination of fluorine and methyl groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
31599-91-4 |
|---|---|
Molekularformel |
C14H12F2 |
Molekulargewicht |
218.24 g/mol |
IUPAC-Name |
4-fluoro-1-(4-fluoro-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H12F2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 |
InChI-Schlüssel |
HDKNGWUBDOQZMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


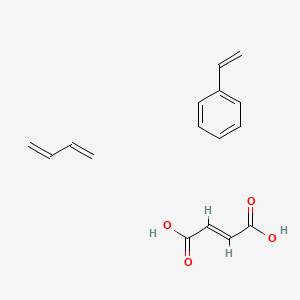
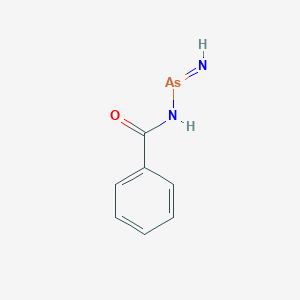
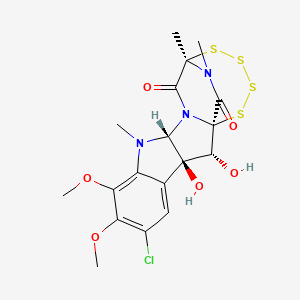
![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)
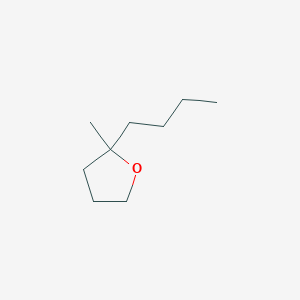
![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
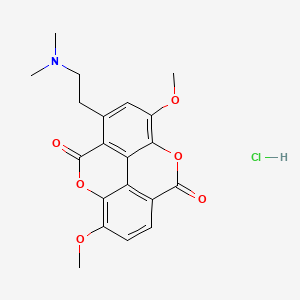
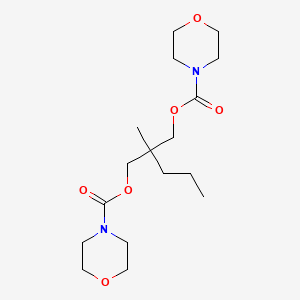
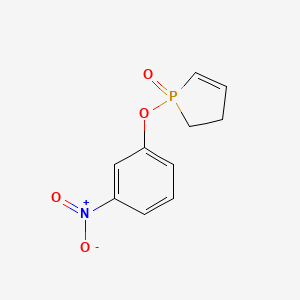

![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

